2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose
Description
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide is a complex organic compound characterized by multiple hydroxyl groups and a butyramide functional group. This compound is a derivative of a sugar molecule, specifically a tetrahydropyran ring, which is a common structure in many carbohydrates. The presence of multiple hydroxyl groups makes it highly reactive and versatile in various chemical reactions.
Properties
CAS No. |
15961-60-1 |
|---|---|
Molecular Formula |
C10H19NO6 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide |
InChI |
InChI=1S/C10H19NO6/c1-2-3-6(13)11-7-9(15)8(14)5(4-12)17-10(7)16/h5,7-10,12,14-16H,2-4H2,1H3,(H,11,13) |
InChI Key |
RPJMPMDUKSRLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as glucose or a related compound.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using protecting groups like acetyl or benzyl groups to prevent unwanted reactions.
Formation of the Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring structure.
Introduction of the Butyramide Group: The butyramide group is introduced through an amide coupling reaction using butyric acid or its derivatives.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular responses.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- **N-((2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
- **N-((2S,3R,4R,5S,6R)-2-(((2R,3S,4S,5R,6S)-3,5-Dihydroxy-2-(hydroxymethyl)-6-((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-5-hydroxy-6-(hydroxymethyl)-4-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
Uniqueness
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide is unique due to its specific arrangement of hydroxyl groups and the presence of the butyramide functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Biological Activity
2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose is a compound of increasing interest in biochemical research due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The compound 2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose can be synthesized through various chemical reactions involving hexopyranosides. The synthesis typically involves the condensation of a suitable amino sugar with a hydroxybutylidene derivative, resulting in a compound that retains the structural features necessary for biological activity.
Antitumor Activity
Research has indicated that compounds structurally related to 2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose exhibit notable antitumor properties. For instance, studies on 2-deoxy-D-ribo-hexopyranosyl nucleosides have demonstrated their effectiveness against various cancer cell lines. In vitro tests showed that certain derivatives could inhibit the growth of leukemia cell lines such as L1210 and P388, with IC50 values indicating moderate potency against these cells .
Glycolysis Inhibition
A significant aspect of 2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose is its potential to inhibit glycolysis, a metabolic pathway often upregulated in aggressive cancers. Analogous compounds like 2-deoxy-D-glucose (2-DG) have shown promise in this area by inhibiting hexokinase activity, thereby disrupting cancer cell metabolism . This mechanism is particularly relevant in the treatment of glioblastoma multiforme (GBM), where glycolytic inhibition could lead to reduced tumor growth.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Antiviral Activity :
- Certain nucleoside analogs derived from similar structures have been tested for antiviral properties. For example, compounds like 6-amino-9-(2-deoxy-beta-D-ribo-hexopyranosyl)purine exhibited moderate activity against herpes simplex virus type 2 (HSV-2), suggesting that derivatives of hexopyranoses may also have therapeutic applications beyond oncology .
Summary of Biological Activities
| Activity Type | Compound/Derivative | Target/Effect | IC50/Activity Level |
|---|---|---|---|
| Antitumor | 6-Amino-9-(2-deoxy-beta-D-ribo-hexopyranosyl)purine | L1210 Leukemia Cells | ID50 = 39 µM |
| Glycolysis Inhibition | Halogenated 2-DG analogs | Hexokinase inhibition | Lower IC50 values than 2-DG |
| Antiviral | Nucleoside analogs | HSV-2 | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
